1-(5-fluoropentyl)-N-(1-phenylpropyl)-1H-indole-3-carboxamide

CB1 receptor efficacy BRET assay biased agonism

Researchers studying CB1 signaling bias face a critical gap: no commercially available reference standard fills the efficacy space between weakly binding benzyl analogs (5F-SDB-006, Ki 263.3 nM) and potent cumyl superagonists (5F-CUMYL-PICA). 5F-Ethylbenzyl-PICA (CAS 2749433-43-8) bridges this SAR gap as a validated CB1 partial agonist. • ≥98% purity, supplied as a crystalline solid with full GC-MS (RT 14.55 min, base peak m/z 232) and HPLC-TOF (Δppm -0.7) characterization • Optimized for BRET-based G-protein vs. β-arrestin recruitment pathway dissection at intermediate receptor activation levels • Unique N-(1-phenylpropyl) head group enables metabolic liability profiling distinct from methyl ester and cumyl analogs Ideal for forensic toxicology method validation (ISO 17025) and academic cannabinoid pharmacology programs.

Molecular Formula C23H27FN2O
Molecular Weight 366.5 g/mol
CAS No. 2749433-43-8
Cat. No. B12350051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-fluoropentyl)-N-(1-phenylpropyl)-1H-indole-3-carboxamide
CAS2749433-43-8
Molecular FormulaC23H27FN2O
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF
InChIInChI=1S/C23H27FN2O/c1-2-21(18-11-5-3-6-12-18)25-23(27)20-17-26(16-10-4-9-15-24)22-14-8-7-13-19(20)22/h3,5-8,11-14,17,21H,2,4,9-10,15-16H2,1H3,(H,25,27)
InChIKeyYLKKXELHYJFYLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5F-Ethylbenzyl-PICA Reference Standard Procurement


1-(5-Fluoropentyl)-N-(1-phenylpropyl)-1H-indole-3-carboxamide (CAS 2749433-43-8), also designated 5F-ethylbenzyl-PICA, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide class. It is supplied as an analytical reference standard (≥98% purity) formulated as a crystalline solid with defined solubility parameters (DMF: 15 mg/mL; DMSO: 30 mg/mL; Ethanol: 1 mg/mL) . The compound is structurally characterized by a 5-fluoropentyl tail on the indole N1 position and an N-(1-phenylpropyl) head group on the C3 carboxamide, confirmed by GC-MS (RT 14.55 min, EI base peak m/z 232), FTIR-ATR, and HPLC-TOF (Δppm -0.7) [1].

5F-Ethylbenzyl-PICA vs. 5F-Pentylindole SCRAs: Pharmacology Differences


Within the 5F-pentylindole-3-carboxamide series, minor modifications to the head group substituent produce profound, quantifiable differences in CB1 receptor binding affinity, functional potency, and signaling efficacy. For example, 5F-MDMB-PICA exhibits sub-nanomolar CB1 Ki (1.24 nM) and EC50 (1.46 nM), whereas the benzyl analog 5F-SDB-006 displays dramatically reduced affinity (Ki 263.3 nM) and potency (EC50 11,200 nM) [1]. Furthermore, efficacy profiles diverge sharply: 5F-CUMYL-PINACA acts as a superagonist at CB1, while 5F-ethylbenzyl-PICA is characterized as a partial agonist, indicating that the N-(1-phenylpropyl) substitution produces a distinct pharmacological fingerprint that cannot be inferred from structurally adjacent compounds [2].

5F-Ethylbenzyl-PICA: Evidence-Based Differentiation


CB1 Receptor Efficacy: Partial Agonism vs. Superagonism

In a comprehensive BRET-based analysis of cannabinoid receptor signaling, 5F-ethylbenzyl-PICA was characterized as a CB1 partial agonist, whereas the structurally related cumyl analog 5F-Cumyl-PINACA emerged as a CB1 superagonist [1]. 5F-Cumyl-PICA, which shares the indole core but bears a cumyl (1-methyl-1-phenylethyl) head group, displayed full agonist characteristics. This efficacy gradient—partial (ethylbenzyl) vs. full (cumyl-PICA) vs. superagonist (cumyl-PINACA)—demonstrates that the N-(1-phenylpropyl) substitution imposes a ceiling on CB1 activation that is not present in closely related compounds. The functional consequence is that 5F-ethylbenzyl-PICA is expected to produce a muted maximal response at CB1 relative to full or superagonists, a property that has direct implications for in vitro experimental design and data interpretation.

CB1 receptor efficacy BRET assay biased agonism

CB1 Binding Affinity: Head Group SAR

In a systematic SAR study of 5F-pentylindole SCRAs, head group composition was the dominant determinant of CB1 binding affinity [1]. The reference compound 5F-MDMB-PICA (tert-leucine methyl ester head group) displayed Ki = 1.24 ± 0.55 nM at CB1, while 5F-CUMYL-PICA (cumyl head group) exhibited Ki = 5.48 ± 0.85 nM—a 4.4-fold reduction. Strikingly, 5F-SDB-006 (benzyl head group) showed Ki = 263.3 ± 36.0 nM, representing a >200-fold loss of affinity relative to 5F-MDMB-PICA. Although direct Ki data for 5F-ethylbenzyl-PICA are not available in this dataset, the N-(1-phenylpropyl) group is sterically intermediate between the benzyl (mono-substituted methylene) and the cumyl (gem-dimethyl) head groups. This class-level inference positions 5F-ethylbenzyl-PICA in a unique affinity window that is structurally distinct from both the ultra-potent methyl ester analogs and the weakly binding benzyl analog, making it a valuable tool for probing CB1 affinity–efficacy relationships across the head group steric/bulk continuum.

CB1 binding affinity structure-activity relationship head group SAR

CB1 Functional Potency: Head Group SAR

The [35S]GTPγS functional assay reveals extreme sensitivity of CB1 agonist potency to head group structure within the 5F-pentylindole series [1]. 5F-MDMB-PICA displayed EC50 = 1.46 ± 0.19 nM with Emax = 162%, while 5F-CUMYL-PICA showed EC50 = 31.75 ± 6.90 nM (Emax = 159%). Critically, 5F-SDB-006—the benzyl analog—exhibited profoundly weakened potency at EC50 = 11,200 ± 2,653 nM (Emax = 140%), representing a >350-fold reduction compared to 5F-CUMYL-PICA and a >7,500-fold reduction vs. 5F-MDMB-PICA. In vivo, this translated to ED50 differences of >600-fold for catalepsy (5F-SDB-006 ED50 = 31.3 mg/kg vs. 5F-MDMB-PICA ED50 = 0.03 mg/kg). The N-(1-phenylpropyl) head group of 5F-ethylbenzyl-PICA is predicted by class-level SAR to confer functional potency between that of 5F-CUMYL-PICA and 5F-SDB-006, making the compound a strategically positioned intermediate for studies correlating head group bulk with functional CB1 activation.

CB1 functional potency [35S]GTPγS assay EC50

GC-MS Analytical Fingerprint

Forensic-grade GC-MS characterization of 5F-ethylbenzyl-PICA provides a unique analytical fingerprint for unambiguous identification [1]. The compound elutes at GC-RT 14.55 min (HP1-MS column, 100% dimethylpolysiloxane, standardized method) with a characteristic EI mass spectrum displaying base peak at m/z 232 and secondary peaks at m/z 144 and 233. This retention time and fragmentation pattern are distinct from the related analog 5F-SDB-006 (N-benzyl; molecular weight 338.4 g/mol vs. 366.5 g/mol for the target compound), providing clear chromatographic resolution. HPLC-TOF confirms exact mass: theoretical 366.2107 Da; measured 366.2107 Da (Δppm -0.7), demonstrating high mass accuracy. These validated spectral data, combined with FTIR-ATR confirmation, establish a certified reference fingerprint that is essential for forensic identification of seized materials and metabolite confirmation in biological matrices.

forensic analysis GC-MS fingerprint analytical reference standard

Physicochemical Specifications: Purity, Solubility, Stability

The Cayman Chemical product specification for 5F-ethylbenzyl-PICA provides quantified purity and solubility parameters that meet or exceed typical analytical reference standard requirements . Purity is certified at ≥98%, with defined solubility in four solvent systems: DMF (15 mg/mL), DMSO (30 mg/mL), DMSO:PBS pH 7.2 (1:2) (0.25 mg/mL), and ethanol (1 mg/mL). UV absorption maxima are recorded at λmax 218 and 290 nm, enabling quantification by HPLC-UV. The compound is supplied as a crystalline solid with a recommended storage temperature of -20°C and a documented stability of ≥5 years under these conditions [1]. These specifications are directly comparable to other Cayman forensic reference standards in the synthetic cannabinoid category, providing procurement officers with standardized, verifiable quality metrics against which lot-specific Certificates of Analysis can be evaluated.

purity specification solubility profile reference standard storage

5F-Ethylbenzyl-PICA: Recommended Applications


CB1 Partial Agonist for Signaling Bias & Efficacy

5F-Ethylbenzyl-PICA is optimally deployed as a CB1 partial agonist reference in BRET-based or other functional assays designed to probe cannabinoid receptor signaling bias. Unlike the superagonist 5F-Cumyl-PINACA, which drives maximal receptor activation, 5F-ethylbenzyl-PICA produces submaximal CB1 responses, making it suitable for experiments requiring intermediate efficacy levels to dissect signaling pathway selectivity [1]. Researchers comparing G-protein vs. β-arrestin recruitment pathways will benefit from this compound's distinct efficacy tier.

Head Group SAR: Bridging the Affinity-Potency Gap

The N-(1-phenylpropyl) substituent of 5F-ethylbenzyl-PICA occupies a steric volume intermediate between the weakly binding benzyl analog 5F-SDB-006 (CB1 Ki = 263.3 nM, EC50 = 11,200 nM) and the potent cumyl analog 5F-CUMYL-PICA (Ki = 5.48 nM, EC50 = 31.75 nM) [2]. This intermediate structural position makes the compound a critical tool for structure-activity relationship studies aimed at correlating head group steric bulk, conformational flexibility, and chiral recognition with CB1 binding affinity and functional potency. No other commercially available reference standard fills this specific SAR gap.

Certified Reference Material for Forensic Analysis

Forensic toxicology laboratories requiring a validated reference standard for LC-MS/MS or GC-MS method development, validation, and routine quality control can rely on 5F-ethylbenzyl-PICA. The compound is supplied with full analytical characterization including certified purity (≥98%), GC-MS fingerprint (RT 14.55 min, EI spectrum with base peak m/z 232), and HPLC-TOF exact mass confirmation (Δppm -0.7) [3]. These data support ISO 17025 accreditation requirements for seized drug identification and biological specimen analysis, enabling unambiguous differentiation from isobaric SCRAs such as 5F-CUMYL-PICA.

In Vitro Metabolism: Head Group Clearance Probe

The unique N-(1-phenylpropyl) head group of 5F-ethylbenzyl-PICA provides a distinct metabolic liability profile compared to methyl ester (5F-MDMB-PICA) and cumyl (5F-CUMYL-PICA) analogs. The phenylpropyl moiety introduces a benzylic position susceptible to CYP450-mediated hydroxylation, generating metabolites that are structurally distinct from those of the benzyl analog 5F-SDB-006 or the tert-leucine-derived 5F-MDMB-PICA. This differential metabolic pathway makes 5F-ethylbenzyl-PICA a valuable probe substrate for studies correlating SCRA head group structure with in vitro intrinsic clearance rates in human liver microsome or hepatocyte assays [4].

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